Cas no 54397-84-1 (12(S)-HHTrE)

12(S)-HHTrE (12(S)-Hydroxyheptadecatrienoic acid) is a bioactive lipid mediator derived from the oxidation of fatty acids, primarily through the action of cyclooxygenase or lipoxygenase enzymes. It plays a significant role in inflammatory and metabolic pathways, acting as a signaling molecule in various physiological processes. This compound is of particular interest in research due to its potential involvement in resolving inflammation, modulating immune responses, and regulating vascular function. Its stereospecificity at the 12(S) position ensures precise biological activity, making it a valuable tool for studying lipid-mediated signaling mechanisms. 12(S)-HHTrE is commonly used in biochemical and pharmacological studies to explore its interactions with receptors and downstream effects in cellular systems.
12(S)-HHTrE structure
12(S)-HHTrE structure
商品名:12(S)-HHTrE
CAS番号:54397-84-1
MF:C17H28O3
メガワット:280.40242
CID:367318
PubChem ID:24895472

12(S)-HHTrE 化学的及び物理的性質

名前と識別子

    • 5,8,10-Heptadecatrienoicacid, 12-hydroxy-, (5Z,8E,10E,12S)-
    • 12(S)-HHT
    • 12(S)-HHTrE
    • 12(S)-HHTrE Lipid Maps MS Standard
    • 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid
    • 12-HYDROXY-HEPTA- DECATRIENOIC ACID
    • 12-HHTrE
    • 12-hydroxyheptadecatrienoic acid
    • Q21099593
    • 12-hydroxyheptadecatrienoate
    • CHEBI:63977
    • 12(S)-hydroxy-(5Z,8Z,10E)-heptadeca-5,8,10-trienoic acid anion
    • 12S-hydroxy-5Z,8E,10E-heptadecatrienoic acid
    • BML2-E01
    • hydroxyheptadecatrienate
    • 12(s)-hydroxy-5(z),8(e),10(e)-heptadecatrienoic acid
    • hydroxyheptadecatrienoic acid anion
    • 12-Hht
    • NCGC00161325-01
    • 12(S)-hydroxy-(5Z,8Z,10E)-heptadeca-5,8,10-trienoic acid
    • (12S,5Z,8E,10E)-12-Hydroxy-5,8,10-heptadecatrienoic acid
    • GTPL6159
    • CS-0059622
    • 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (5Z,8E,10E,12S)-
    • (5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid
    • C20388
    • Hydroxyheptadecatrienoic acid
    • PD020559
    • CHEMBL4632597
    • 12(S)-hydroxy-(5Z,8Z,10E)-heptadeca-5,8,10-trienoate
    • HY-113330
    • 12S-HHTrE
    • hydroxyheptadecatrienoate
    • LMFA03050002
    • 12S-HHT
    • 54397-84-1
    • SCHEMBL1476568
    • 12(S)-HHTrE (12(S)-HHT)
    • DA-59857
    • (S,5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid
    • MDL: MFCD00057833
    • インチ: InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1
    • InChIKey: KUKJHGXXZWHSBG-WBGSEQOASA-N
    • ほほえんだ: CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O

計算された属性

  • せいみつぶんしりょう: 280.20400
  • どういたいしつりょう: 280.204
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 12
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 3
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

  • 密度みつど: 0.992
  • ゆうかいてん: 151.79 (Mean or Weighted MP)
  • ふってん: 451.8 °C at 760 mmHg
  • フラッシュポイント: 241.1 °C
  • 屈折率: 1.506
  • PSA: 57.53000
  • LogP: 4.24120

12(S)-HHTrE セキュリティ情報

12(S)-HHTrE 税関データ

  • 税関コード:2918199090
  • 税関データ:

    中国税関コード:

    2918199090

    概要:

    HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

12(S)-HHTrE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68008-250ug
12(S)-HHTrE
54397-84-1 98%
250ug
¥10377.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA02451-50ug
5,8,10-Heptadecatrienoicacid, 12-hydroxy-, (5Z,8E,10E,12S)-
54397-84-1 ≥93% (HPLC)
50ug
¥6268.0 2023-09-06
Larodan
14-1730-39-100ug
12(S)-Hydroxy-5(Z),8(E),10(E)-heptadecatrienoic acid
54397-84-1 >97%
100ug
€345.00 2023-09-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci68008-50ug
12(S)-HHTrE
54397-84-1 98%
50ug
¥2558.00 2022-04-26
TRC
H325650-0.5mg
12(S)-HHTrE
54397-84-1
0.5mg
$ 300.00 2022-06-04
TRC
H325650-5mg
12(S)-HHTrE
54397-84-1
5mg
$2870.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-200969A-250 µg
12(S)-HHT,
54397-84-1
250µg
¥12,034.00 2023-07-11
TRC
H325650-.5mg
12(S)-HHTrE
54397-84-1
5mg
$362.00 2023-05-18
TRC
H325650-50mg
12(S)-HHTrE
54397-84-1
50mg
$ 25000.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
H1640-50.95650μg
12(S)-HHTrE
54397-84-1
50.95650μg
¥5254.76 2023-10-01

12(S)-HHTrEに関する追加情報

Recent Advances in the Study of 12(S)-HHTrE (54397-84-1): Implications for Inflammation and Cancer Research

The compound 12(S)-Hydroxyheptadecatrienoic acid (12(S)-HHTrE, CAS: 54397-84-1) has recently emerged as a focal point in biochemical and pharmacological research due to its unique role in inflammatory and oncogenic pathways. This lipid mediator, derived from arachidonic acid metabolism, exhibits dual regulatory functions in both pro-inflammatory and anti-inflammatory processes, making it a promising target for therapeutic intervention. Recent studies have elucidated its biosynthesis via cyclooxygenase-1 (COX-1) and its interactions with G-protein-coupled receptors (GPCRs), particularly BLT2, which modulate cellular responses in diseases such as colitis and breast cancer.

A 2023 study published in Nature Chemical Biology demonstrated that 12(S)-HHTrE significantly enhances epithelial wound healing by activating BLT2-dependent pathways, while simultaneously suppressing excessive neutrophil infiltration. This finding highlights its potential as a therapeutic agent for chronic inflammatory disorders. Structural analysis using NMR spectroscopy (CAS: 54397-84-1) revealed that the stereospecificity at the 12(S) position is critical for receptor binding affinity, with the R-isomer showing 80% reduced activity.

In oncology, 12(S)-HHTrE has shown context-dependent effects. Research in Cancer Research (2024) reported that 12(S)-HHTrE at nanomolar concentrations inhibits triple-negative breast cancer (TNBC) metastasis by downregulating MMP-9 via BLT2-mediated suppression of NF-κB. Paradoxically, in pancreatic ductal adenocarcinoma (PDAC), the same compound was found to promote tumor progression through an alternative BLT2-STAT3 axis, underscoring the need for tissue-specific therapeutic strategies.

Analytical advancements have enabled precise quantification of 12(S)-HHTrE in biological matrices. A novel LC-MS/MS method (LOD: 0.1 pg/mL) developed by Watanabe et al. (2024) has facilitated pharmacokinetic studies, revealing a plasma half-life of 17.3 ± 2.1 minutes in murine models. This technical breakthrough supports ongoing Phase I clinical trials (NCT05678921) investigating 12(S)-HHTrE analogs for ulcerative colitis.

The compound's chemical stability (54397-84-1) presents formulation challenges. Recent work in Molecular Pharmaceutics demonstrated that PEGylated liposomal encapsulation improves its aqueous solubility by 450-fold while maintaining bioactivity. Quantum mechanical calculations further predicted optimal prodrug modifications at the carboxyl group that could enhance oral bioavailability by 30-40%.

Emerging evidence suggests epigenetic regulation by 12(S)-HHTrE. A groundbreaking Cell Reports study (2024) identified its role as an endogenous HDAC3 inhibitor, leading to hyperacetylation of histone H3K27 in macrophages. This mechanism explains previously observed anti-fibrotic effects in liver disease models and opens new avenues for metabolic disorder therapeutics.

In conclusion, 12(S)-HHTrE (54397-84-1) represents a multifaceted bioactive lipid with significant translational potential. Current research priorities include resolving tissue-specific receptor signaling cascades, developing isoform-selective analogs, and addressing formulation challenges for clinical application. The compound's unique ability to simultaneously modulate inflammation and proliferation pathways positions it as a valuable tool for precision medicine approaches in complex diseases.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd